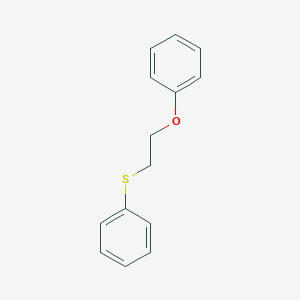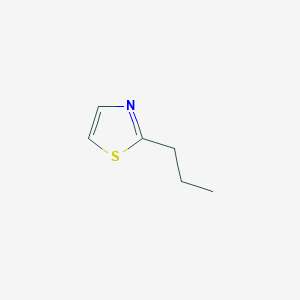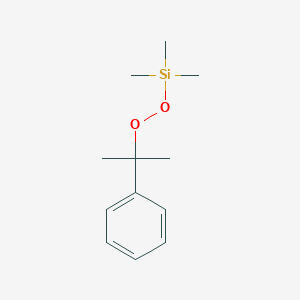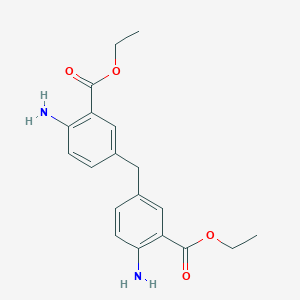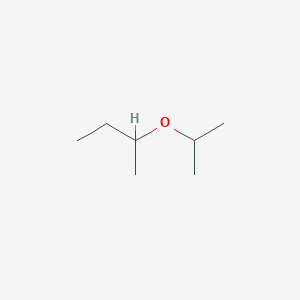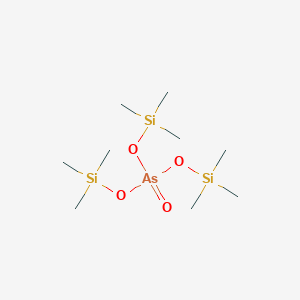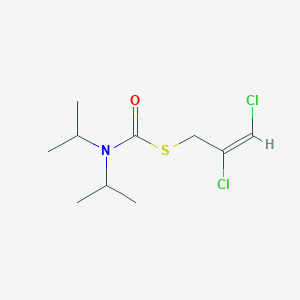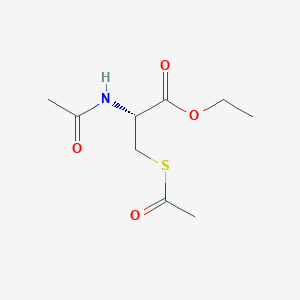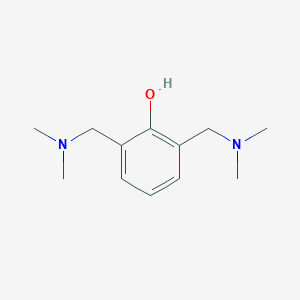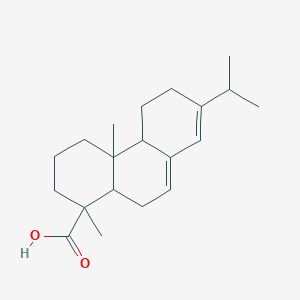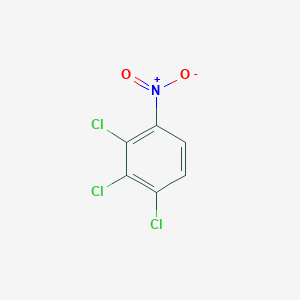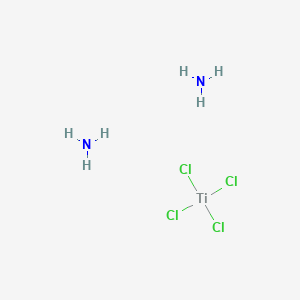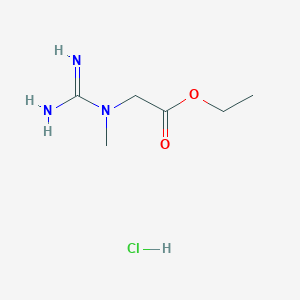![molecular formula C20H22N2O B101423 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one CAS No. 17656-71-2](/img/structure/B101423.png)
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one, also known as TDB or Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. It has been widely studied for its potential applications in the field of neuroscience research.
Mechanism Of Action
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one acts as a competitive antagonist of the GABA-A receptor, binding to the same site as benzodiazepines. However, unlike benzodiazepines, 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one does not enhance the activity of the receptor. Instead, it blocks the inhibitory effects of GABA, leading to an increase in neuronal excitability.
Biochemical And Physiological Effects
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction. 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential as an anxiolytic.
Advantages And Limitations For Lab Experiments
One advantage of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one is that it is a potent and selective antagonist of the GABA-A receptor. This makes it a useful tool for investigating the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one is that it has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Future Directions
There are a number of potential future directions for research on 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one. One area of interest is the role of the GABA-A receptor in alcohol addiction. 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been shown to reduce alcohol intake in animal models, suggesting that it may have potential as a treatment for alcoholism. Another potential direction for research is the use of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one as an anxiolytic. 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been shown to reduce anxiety-like behavior in animal models, and further research may reveal its potential as a treatment for anxiety disorders. Finally, there is also interest in developing more potent and selective GABA-A receptor antagonists based on the structure of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one.
Synthesis Methods
The synthesis of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one involves the reaction of 2-amino-5,6-dimethylbenzimidazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The resulting product is then reduced with zinc and hydrochloric acid to yield 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one. This synthesis method was first reported by R. G. Hoffmann and colleagues in 1982.
Scientific Research Applications
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been extensively studied for its potential applications in neuroscience research. It has been shown to be a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been used in studies to investigate the role of the GABA-A receptor in alcohol addiction, anxiety, and sleep disorders.
properties
CAS RN |
17656-71-2 |
|---|---|
Product Name |
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one |
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H22N2O/c1-20(2)13-22-12-18(23)21(3)17-11-7-5-9-15(17)19(22)14-8-4-6-10-16(14)20/h4-11,19H,12-13H2,1-3H3 |
InChI Key |
ZPXJMHQDJQARQT-UHFFFAOYSA-N |
SMILES |
CC1(CN2CC(=O)N(C3=CC=CC=C3C2C4=CC=CC=C41)C)C |
Canonical SMILES |
CC1(CN2CC(=O)N(C3=CC=CC=C3C2C4=CC=CC=C41)C)C |
synonyms |
5,9,10,14b-Tetrahydro-5,10,10-trimethylisoquino[2,1-d][1,4]benzodiazepin-6(7H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



